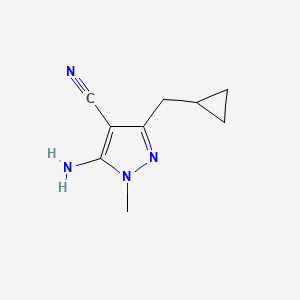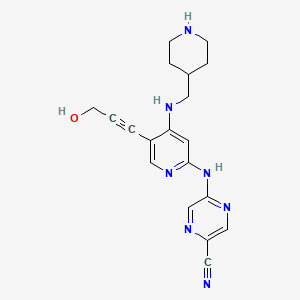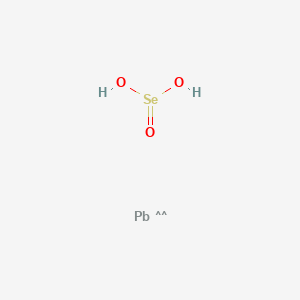
Lead(II) selenite, 99.9% (metals basis)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead(II) selenite, with the chemical formula PbSeO₃, is a compound of lead and selenium. It is a white, monoclinic crystalline solid that is slightly soluble in water. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Lead(II) selenite can be synthesized through various methods. One common synthetic route involves the reaction of lead(II) nitrate with sodium selenite in an aqueous solution. The reaction is as follows:
Pb(NO3)2+Na2SeO3→PbSeO3+2NaNO3
This reaction is typically carried out at room temperature, and the resulting lead(II) selenite precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain the pure compound .
Análisis De Reacciones Químicas
Lead(II) selenite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some of the common reactions include:
Oxidation: Lead(II) selenite can be oxidized to lead(IV) selenate (PbSeO₄) using strong oxidizing agents such as hydrogen peroxide.
Reduction: It can be reduced to elemental lead and selenium using reducing agents like hydrogen gas.
Substitution: Lead(II) selenite can react with halides to form lead(II) selenite halides, such as Pb₃(SeO₃)₂Br₂ and Pb₃(SeO₃)₂I₂.
Aplicaciones Científicas De Investigación
Lead(II) selenite has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other lead and selenium compounds.
Biology: Lead(II) selenite is studied for its potential biological effects and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in the field of radiopharmaceuticals.
Mecanismo De Acción
The mechanism of action of lead(II) selenite involves its interaction with various molecular targets and pathways. One key pathway is the sulfur assimilation pathway, where lead(II) selenite is reduced by microorganisms through the upregulation of genes involved in sulfur metabolism. This reduction process involves enzymes such as ferredoxin-sulfite oxidoreductase and sulfate adenylyltransferase .
Comparación Con Compuestos Similares
Lead(II) selenite can be compared with other similar compounds, such as lead(II) selenate (PbSeO₄) and lead(II) selenide (PbSe):
Lead(II) selenate (PbSeO₄): This compound is an oxidized form of lead(II) selenite and has different chemical properties and applications.
Lead(II) selenide (PbSe): This is a semiconductor material with applications in infrared detectors and other electronic devices.
Lead(II) selenite is unique due to its specific chemical structure and reactivity, making it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
H2O3PbSe |
|---|---|
Peso molecular |
336 g/mol |
InChI |
InChI=1S/H2O3Se.Pb/c1-4(2)3;/h(H2,1,2,3); |
Clave InChI |
SEMSFJVJUWNARQ-UHFFFAOYSA-N |
SMILES canónico |
O[Se](=O)O.[Pb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


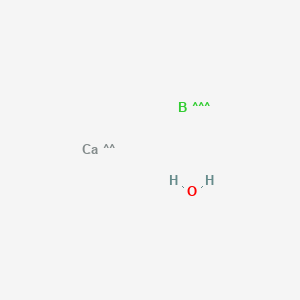



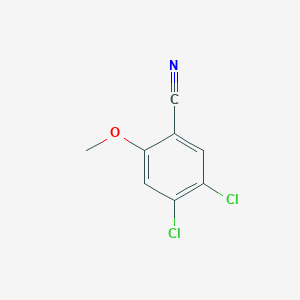


![5-chloro-2-N-[(4-fluorophenyl)methyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine](/img/structure/B12340705.png)


